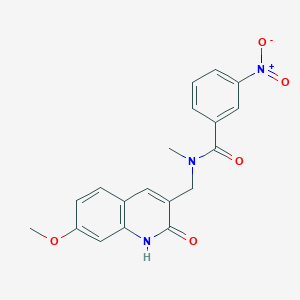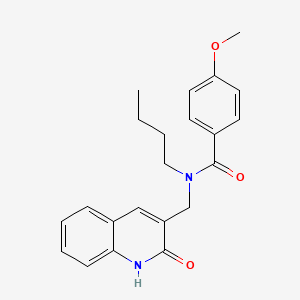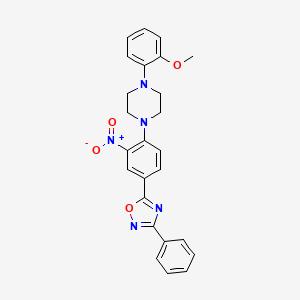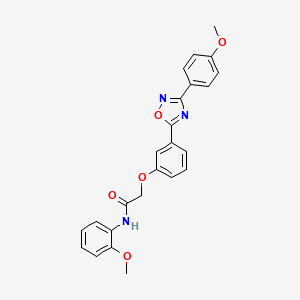![molecular formula C22H21ClN4O B7697199 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Several synthetic methods have been reported for the preparation of pyrazolo[3,4-b]quinoline derivatives. Notably, the assembly of the pyrazolopyridine system plays a crucial role in the synthesis of Compound X. Researchers have explored various strategies, including condensation reactions, cyclization, and substitution steps . The choice of synthetic route impacts the overall yield and purity of the final compound.
科学的研究の応用
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to act as an inhibitor of several enzymes and receptors, including cyclin-dependent kinases, protein kinase C, and adenosine receptors. This compound has also been found to exhibit anti-inflammatory and anti-cancer properties. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide acts as an inhibitor of several enzymes and receptors by binding to their active sites. It has been shown to inhibit the activity of cyclin-dependent kinases by binding to their ATP-binding sites. This compound also acts as an antagonist of adenosine receptors, blocking their activation. The mechanism of action of this compound on protein kinase C is not fully understood.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound also exhibits neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
実験室実験の利点と制限
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes and receptors, making it a valuable tool for studying their functions. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders. However, this compound has some limitations. Its solubility in water is low, which can make it difficult to administer in experiments. Its potential toxicity also needs to be considered when using it in lab experiments.
将来の方向性
There are several future directions for the research and development of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is also needed to determine its potential toxicity and to develop more efficient synthesis methods. In addition, the development of this compound derivatives with improved solubility and potency could lead to the discovery of new drugs with therapeutic potential.
合成法
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has been synthesized using various methods, including microwave-assisted synthesis, one-pot synthesis, and Suzuki-Miyaura coupling. The most commonly used method is the Suzuki-Miyaura coupling, which involves the reaction of 4-chlorobenzamide with 1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-boronic acid in the presence of a palladium catalyst. The reaction yields this compound with high purity and yield.
特性
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-3-4-12-27-21-18(13-16-7-5-6-14(2)19(16)24-21)20(26-27)25-22(28)15-8-10-17(23)11-9-15/h5-11,13H,3-4,12H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJXNNKJSQAWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)
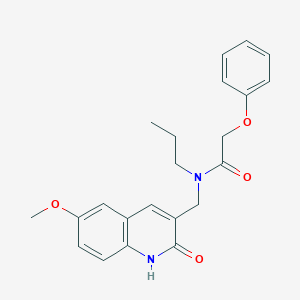

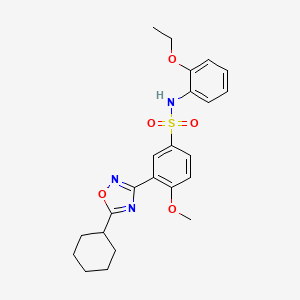
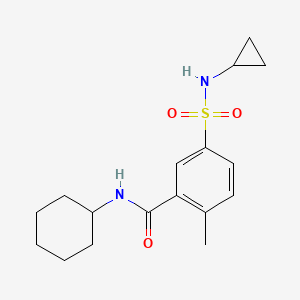
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)

